3-Benzhydrylbicyclo[2.2.2]octan-2-one
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Overview
Description
3-Benzhydrylbicyclo[2.2.2]octan-2-one is a bicyclic compound characterized by a unique structure that includes a benzhydryl group attached to a bicyclo[2.2.2]octan-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzhydrylbicyclo[2.2.2]octan-2-one typically involves the reaction of benzhydryl chloride with bicyclo[2.2.2]octan-2-one in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Benzhydrylbicyclo[2.2.2]octan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzhydryl ketones or carboxylic acids.
Reduction: Formation of benzhydryl alcohols.
Substitution: Formation of substituted benzhydryl derivatives.
Scientific Research Applications
3-Benzhydrylbicyclo[2.2.2]octan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzhydrylbicyclo[2.2.2]octan-2-one involves its interaction with specific molecular targets. The benzhydryl group can interact with various enzymes and receptors, modulating their activity. The bicyclic core provides structural stability and influences the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.2]octan-3-one: A nitrogen-containing analog with significant potential in drug discovery.
2-Oxabicyclo[2.2.2]octan-3-one: A structurally similar compound used in polymerization reactions.
Uniqueness
3-Benzhydrylbicyclo[2.2.2]octan-2-one is unique due to its benzhydryl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
56326-76-2 |
---|---|
Molecular Formula |
C21H22O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-benzhydrylbicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C21H22O/c22-21-18-13-11-17(12-14-18)20(21)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-20H,11-14H2 |
InChI Key |
AGQNIGYHTAPVQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C(C2=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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